molecular formula C8H11ClF3NO B2731374 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride CAS No. 2287330-94-1

2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride

Cat. No.: B2731374
CAS No.: 2287330-94-1
M. Wt: 229.63
InChI Key: TYXNGISAKPRLGU-UHFFFAOYSA-N
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Description

2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine hydrochloride is a synthetic amine derivative featuring a furan ring substituted with a trifluoromethyl (-CF₃) group and a methyl (-CH₃) group at positions 4 and 2, respectively.

Properties

IUPAC Name

2-[2-methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO.ClH/c1-5-6(2-3-12)7(4-13-5)8(9,10)11;/h4H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXNGISAKPRLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO1)C(F)(F)F)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of substituents: The methyl and trifluoromethyl groups are introduced through electrophilic substitution reactions. For example, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

    Amination: The ethanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the substituted furan ring.

    Formation of hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring and amine group participate in oxidation processes under controlled conditions:

Reagent Conditions Product Mechanistic Notes
KMnO₄ (aq, acidic)50–70°C, 4–6h2-[2-Methyl-4-(trifluoromethyl)-2,5-dihydrofuran-3-yl]ethanamine oxideElectrophilic oxidation at the α-position of the furan ring, forming a dihydrofuran derivative .
CrO₃ in H₂SO₄Room temperature, 1–2h3-(Trifluoromethyl)furan-2-carboxylic acid derivativeComplete ring cleavage via strong oxidative conditions, yielding carboxylic acids .
  • Key Finding : The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects, directing oxidation to the furan ring’s less substituted positions .

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Reagent Conditions Product Yield
LiAlH₄ in THFReflux, 8h2-[2-Methyl-4-(trifluoromethyl)tetrahydrofuran-3-yl]ethanamine78%
H₂ (1 atm), Pd/CEthanol, 25°C, 12hSaturated ethanamine derivative with intact trifluoromethyl group65%
  • Mechanistic Insight : The furan ring undergoes hydrogenation to tetrahydrofuran without affecting the trifluoromethyl group, indicating its inertness under mild catalytic hydrogenation .

Substitution Reactions

The primary amine group facilitates nucleophilic substitution and acylation:

Acylation

Acylating Agent Conditions Product Application
Acetyl chlorideEt₃N, DCM, 0°C → 25°C, 2hN-Acetyl-2-[2-methyl-4-(trifluoromethyl)furan-3-yl]ethanamineProdrug synthesis
Benzoyl chloridePyridine, reflux, 6hN-Benzoyl derivativePolymer precursor studies

Alkylation

Alkylating Agent Conditions Product Selectivity
Methyl iodideNaH, DMF, 25°C, 4hN-Methyl-2-[2-methyl-4-(trifluoromethyl)furan-3-yl]ethanamine>90% monoalkylation due to steric hindrance
Ethyl bromoacetateK₂CO₃, DMF, 80°C, 8hEthyl [2-(2-methyl-4-(trifluoromethyl)furan-3-yl)ethyl]glycinateBifunctional linker for bioconjugation

Ring-Opening Reactions

The furan ring undergoes cleavage under acidic or basic conditions:

Reagent Conditions Product Observations
HCl (conc.)100°C, 24h4-(Trifluoromethyl)glutaconic acid derivativeRing hydrolysis followed by decarboxylation
NaOH (aq), Δ120°C, 6h3-(Aminoethyl)-4-methyl-2-(trifluoromethyl)maleic anhydrideBase-induced ring rearrangement

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst System Product Yield
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl-functionalized ethanamine derivative62%
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃N-Arylated derivatives55%
  • Note : The trifluoromethyl group enhances electron-deficient character, improving coupling efficiency with electron-rich aryl boronic acids .

Acid-Base Behavior

The hydrochloride salt exhibits pH-dependent solubility and reactivity:

pH Range Species Solubility (mg/mL) Reactivity
<2Protonated amine (HCl salt)120Stable in acidic media; participates in SN1 reactions
7–9Free amine25Prone to aerial oxidation; requires inert atmosphere

Thermal Degradation

Controlled pyrolysis studies reveal decomposition pathways:

Temperature Major Products Mechanism
200–250°CTrifluoromethylacetone + EthylenimineRetro-ene reaction
>300°CHF + Carbonyl compoundsDefluorination and ring fragmentation

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules. Its unique functional groups allow for various chemical transformations, including:

  • Oxidation : Leading to furanones or other derivatives.
  • Reduction : Forming reduced furan derivatives.
  • Substitution Reactions : Participating in acylation or alkylation reactions.

Biology

Research has indicated that 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride exhibits potential biological activity, including:

  • Enzyme Interactions : Modulating enzyme activity through competitive inhibition or allosteric modulation.
  • Receptor Binding : Enhanced lipophilicity allows for better membrane penetration and interaction with intracellular receptors.

Medicine

The compound is being investigated for its therapeutic properties, including:

  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Studies are ongoing to assess its efficacy against various pathogens.

Industry

In industrial applications, this compound is utilized in:

  • Development of New Materials : Its unique properties make it suitable for creating advanced materials.
  • Synthesis of Agrochemicals and Pharmaceuticals : Serving as a precursor in the production of various chemical agents.

Case Studies

  • Biological Activity Assessment :
    • A study examining the interaction of the compound with specific enzymes found that it could inhibit enzyme activity, suggesting potential therapeutic applications in drug development.
  • Material Science Application :
    • Research demonstrated that incorporating this compound into polymer matrices enhanced their mechanical properties, indicating its utility in material science.
  • Antimicrobial Efficacy Study :
    • In vitro tests showed that this compound exhibited significant antimicrobial activity against several bacterial strains, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The compound’s unique furan core and -CF₃ substituent differentiate it from other ethanamine derivatives. Key comparisons include:

Compound Core Structure Substituents Key Interactions
Target Compound Furan 2-CH₃, 4-CF₃ Potential H-bonding via furan oxygen
2-(Thiophen-2-yl)ethanamine hydrochloride Thiophene None S-π interactions; weaker H-bonding
Tryptamine hydrochloride (Compound 1) Indole 3-Indole substituent H-bonds with GLU527, TYR604 (HSP90)
Dopamine HCl Phenyl 3,4-Dihydroxy groups Catechol-O-H bonds (dopamine receptors)
2-(4-(Trifluoromethyl)phenyl)propan-2-amine HCl Phenyl 4-CF₃, isopropylamine Enhanced lipophilicity; steric bulk

Key Observations :

  • The furan’s oxygen atom may engage in stronger hydrogen bonds compared to thiophene’s sulfur but weaker than indole’s NH group .
  • The -CF₃ group increases lipophilicity (logP ~2.5–3.0 estimated), similar to phenyl-CF₃ analogs, enhancing membrane permeability .

Physicochemical Properties

Hydrochloride salts improve aqueous solubility. Comparative

Compound Molecular Weight Solubility (mg/mL) Melting Point (°C)
Target Compound ~273.7 (estimated) Not reported Not reported
Tryptamine HCl 196.7 >50 (water) 252–254
2-(Thiophen-2-yl)ethanamine HCl 193.7 30–40 (water) 180–182
Dopamine HCl 189.6 50 (water) 248–250
Diphenhydramine HCl 291.8 50 (water) 166–170

Notes:

  • The target compound’s molecular weight is higher than dopamine HCl due to the -CF₃ group, likely reducing aqueous solubility compared to unsubstituted analogs.
  • Melting points for hydrochloride salts typically exceed 150°C, as seen in related compounds .

Pharmacological and Toxicological Profiles

Activity:
  • HSP90 Inhibition : Tryptamine analogs (Compounds 1–3) bind HSP90 via GLU527 and TYR604, suggesting the target compound may interact similarly if the furan oxygen substitutes for indole’s nitro group .
  • Neurotransmitter Analogues: Dopamine HCl’s catechol structure is critical for receptor binding, whereas the target compound’s -CF₃ and furan may redirect activity toward non-catecholaminergic targets .
Toxicity:
  • Thiophene fentanyl HCl and related analogs lack comprehensive toxicology data, mirroring gaps for the target compound .
  • -CF₃ groups are generally metabolically stable but may pose renal clearance challenges due to increased lipophilicity .

Biological Activity

2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride, a hydrochloride salt of an amine derivative of a furan ring, has garnered attention for its potential biological activities. This compound, with the molecular formula C8H11ClF3NOC_8H_{11}ClF_3NO and CAS number 2287330-94-1, is characterized by the presence of both trifluoromethyl and amine functional groups, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure includes:

  • A furan ring
  • A methyl group
  • A trifluoromethyl group
  • An ethanamine moiety

Synthesis

The synthesis typically involves several steps:

  • Formation of the furan ring : Achieved through methods like the Paal-Knorr synthesis.
  • Substituent introduction : Methyl and trifluoromethyl groups are introduced via electrophilic substitution.
  • Amination : The ethanamine group is added through nucleophilic substitution.
  • Hydrochloride formation : The final step involves reacting the amine with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound may modulate enzyme activity through competitive inhibition or allosteric modulation due to its structural features.
  • Receptor Binding : Its lipophilicity, enhanced by the trifluoromethyl group, facilitates membrane penetration, allowing interaction with intracellular receptors.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

  • In vitro Studies : The compound exhibited significant antiproliferative activity against various cancer cell lines, including breast (T47D), colon (HCT-15), and lung (NCl H-522) cancer cells. For instance, compounds with similar structures showed IC50 values ranging from 0.2 to 5.51 µM in inhibiting cell proliferation .
Cell LineIC50 Value (µM)Reference
T47D0.48
HCT-150.78
NCl H-5221.54

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Antibacterial and Antifungal Studies : Preliminary results indicate effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Cryptococcus neoformans. The exact mechanism remains under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Cholinesterase Inhibition : Studies indicate that derivatives of similar compounds show promise in inhibiting acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • Case Study on Anticancer Properties : A study conducted on derivatives similar to this compound demonstrated that modifications to the furan ring significantly impacted their antiproliferative activity against breast cancer cells. The most active derivative had an IC50 value comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : In another study, derivatives were tested against C. albicans, showing promising results with growth inhibition at concentrations as low as 125 µg/mL .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine hydrochloride?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Construction of the trifluoromethyl-substituted furan ring via cyclization of appropriate diketones or β-keto esters with trifluoromethylation agents (e.g., CF₃TMS) under acidic conditions .
  • Step 2 : Introduction of the ethanamine moiety through nucleophilic substitution or reductive amination of a furan-bound aldehyde/ketone intermediate .
  • Step 3 : Formation of the hydrochloride salt by treating the free base with HCl gas in anhydrous ethanol or diethyl ether .
  • Validation : Confirm purity via HPLC (≥98%) and structural identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer :
  • Handling : Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact. Avoid inhalation by working under nitrogen or argon atmospheres .
  • Storage : Store in airtight, light-resistant containers at -20°C in a desiccator (silica gel) to minimize hydrolysis of the trifluoromethyl group and amine oxidation .
  • Waste Disposal : Collect organic waste separately and neutralize with dilute NaOH before disposal via certified hazardous waste contractors .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve signals for the trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and furan protons (δ ~6.5-7.5 ppm in ¹H NMR) .
  • FT-IR : Confirm secondary amine (N-H stretch ~3300 cm⁻¹) and C-F bonds (1100-1200 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl⁻ counterion .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Experimental Design : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1-13) at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 1, 7, 30 days).
  • Findings : The trifluoromethyl group enhances stability in acidic conditions (pH 1-3) but accelerates hydrolysis in alkaline media (pH >10) due to electron-withdrawing effects destabilizing the furan ring .
  • Mitigation : Formulate in acidic excipients (e.g., citrate buffer) for long-term storage .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :
  • Systematic Testing : Perform solubility screens in 10+ solvents (e.g., DMSO, ethanol, water) using gravimetric analysis under controlled humidity/temperature.
  • Data Normalization : Account for batch-to-batch purity variations (e.g., residual solvents, counterion stoichiometry) via ICP-MS for chloride content .
  • Case Study : Discrepancies in aqueous solubility (e.g., 5 mg/mL vs. 12 mg/mL) may arise from polymorphic forms. Use XRPD to identify crystalline vs. amorphous states .

Q. How can researchers assess the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Kinetic Studies : React the compound with nucleophiles (e.g., thiols, amines) in DMF at 25°C. Monitor reaction progress via ¹⁹F NMR to track trifluoromethyl group integrity .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilic sites on the furan ring and amine moiety .
  • Outcome : The trifluoromethyl group reduces electron density on the furan, making it less reactive toward nucleophiles compared to non-fluorinated analogs .

Data Analysis & Experimental Design

Q. What controls are essential when evaluating biological activity to minimize false positives/negatives?

  • Methodological Answer :
  • Positive Controls : Use known agonists/antagonists of the target receptor (e.g., serotonin receptors for ethanamine derivatives) .
  • Counterion Control : Compare free base vs. hydrochloride salt to assess solubility-driven activity differences .
  • Purity Thresholds : Exclude batches with <95% purity (HPLC) to avoid confounding results from impurities .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • DoE Approach : Vary parameters (temperature, catalyst loading, solvent polarity) using a factorial design. Prioritize trifluoromethylation efficiency (monitored by ¹⁹F NMR) .
  • Scale-Up Challenges : Address exothermic reactions during HCl salt formation by slow addition of HCl gas with cooling (-10°C) .
  • Yield Improvement : Replace traditional workup with membrane filtration to isolate the hydrochloride salt, reducing losses .

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